molecular formula C11H9F3O B1309961 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one CAS No. 80992-92-3

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one

Cat. No.: B1309961
CAS No.: 80992-92-3
M. Wt: 214.18 g/mol
InChI Key: WIFIQCQDQCBMCM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one (CAS: 94695-50-8) is an α,β-unsaturated ketone featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₁H₉F₃O, with a molar mass of 214.09 g/mol and an exact mass of 214.0464 (as determined by high-resolution mass spectrometry) . The compound’s structure combines the electron-withdrawing nature of the trifluoromethyl group with the reactivity of the conjugated enone system, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(E)-4-[3-(trifluoromethyl)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFIQCQDQCBMCM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876674
Record name 3-Buten-2-one,4-(3-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80992-92-3
Record name 3-Buten-2-one, 4-(3-trifluoromethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080992923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one,4-(3-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence

This method involves three principal steps:

  • Formation of Grignard Reagent
    An isomeric mixture of halo benzotrifluoride (meta:para:ortho ≈ 96:3:1) is reacted with magnesium metal in an organic solvent (e.g., ether) in the presence of a catalyst such as iodine or ethylene dibromide to form the corresponding Grignard reagent.

  • Reaction with Ketene
    The Grignard reagent is then reacted with ketene in a hydrocarbon solvent (toluene, xylene, or mesitylene) in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)3, Ir(AcAc)3, Ru(AcAc)3, or Cr(AcAc)3 combined with organic acids like acetic acid) to yield an isomeric mixture of trifluoromethyl acetophenone derivatives.

  • Oximation
    The trifluoromethyl acetophenone mixture is treated with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) in an aliphatic alcohol solvent with gradual addition of sodium hydroxide at 40–45 °C for 5–7 hours to form the oxime intermediate.

  • Deoximation and Purification
    The oxime is converted back to the ketone (1-[3-(trifluoromethyl)phenyl]but-1-en-3-one) by deoximation, followed by purification using cyclic saturated hydrocarbons (cyclopentane, cyclohexane) to achieve >99% purity.

Advantages

  • Fewer reaction steps compared to traditional nitration routes.
  • High purity product with less than 0.1% unknown impurities.
  • Reduced formation of unwanted isomers.
  • Environmentally friendlier with less effluent generation.

Reaction Scheme Summary

Step Reactants & Conditions Product/Intermediate Notes
a) Halo benzotrifluoride + Mg + catalyst (iodine/ethylene dibromide) in organic solvent Grignard reagent (mixed isomers) Meta-rich mixture (~96%)
b) Grignard reagent + ketene + transition metal ligand-acid complex in hydrocarbon solvent Trifluoromethyl acetophenone mixture Ligands: Fe(AcAc)3, acids: acetic acid etc.
c) Acetophenone mixture + hydroxylamine salt + NaOH in aliphatic alcohol at 40–45 °C 3-Trifluoromethyl acetophenone oxime 80–85% isolated yield
d) Deoximation and crystallization This compound Purity >99%

Nitration-Hydrogenation-Diazotization-Oximation Sequence

Traditional Route

  • Starting from benzotrifluoride, nitration introduces nitro groups, producing a mixture of isomers (meta, para, ortho).
  • Subsequent hydrogenation reduces nitro groups to amines.
  • Diazotization converts amines to diazonium salts.
  • Oximation with acetaldoxime forms the oxime intermediate.
  • Deoximation yields the target ketone.

Limitations

  • Multiple steps (6–7) with complex purification.
  • Significant formation of unwanted isomers (~25% para, 3–5% ortho).
  • Lower overall yield.
  • Large effluent generation, environmentally unfriendly.
  • Regulatory concerns due to isomer impurities.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield & Purity Advantages Disadvantages
Grignard-Ketene Route Halo benzotrifluoride Mg, ketene, hydroxylamine salt, transition metal ligand-acid complex Ambient to 45 °C, organic solvents 80–85% yield, >99% purity Fewer steps, high purity, less waste Requires catalyst optimization
Nitration-Hydrogenation-Diazotization-Oximation Benzotrifluoride Nitrating agents, H2, acetaldoxime Multiple steps, various conditions Lower yield, isomer impurities Established method Multi-step, environmental issues
n-Butyl Lithium Route Trifluoromethylbenzene n-Butyl lithium, acetyl chloride, CuCl catalyst -40 to -70 °C, THF solvent Moderate yield Direct acetylation Expensive, hazardous, cryogenic

Research Findings and Optimization Notes

  • The Grignard reagent formation is optimized by using catalytic iodine or ethylene dibromide to improve reaction rates and selectivity.
  • Transition metal ligand-acid complexes (e.g., Fe(AcAc)3 with acetic acid) enhance ketene addition efficiency.
  • The ratio of Grignard reagent to ketene is critical, optimized between 1:0.95 to 1:1.25 molar equivalents.
  • Hydroxylamine salt choice (chloride or sulfate) and controlled addition of NaOH at mild temperatures ensure high oxime yields.
  • Purification by crystallization in cyclic saturated hydrocarbons effectively removes impurities, achieving >99% purity.
  • Avoidance of nitration step reduces formation of unwanted isomers and environmental burden.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H8F3O
  • CAS Number : 115665-92-4

The trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological systems. The presence of the butenone moiety allows for versatile reactivity, making it a valuable intermediate in organic synthesis.

Chemical Research

  • Building Block for Complex Molecules : 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one serves as a fundamental building block in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

  • Enzyme Inhibition : The compound is utilized in biochemical studies to investigate enzyme inhibition and protein-ligand interactions, particularly in drug development.

Pharmacological Applications

  • Anti-inflammatory and Anticancer Properties : Preliminary studies indicate potential therapeutic effects, including anti-inflammatory and anticancer activities. Research is ongoing to explore its mechanisms of action against specific enzymes involved in cancer proliferation.

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials that require enhanced stability and reactivity. It is particularly relevant in agrochemical formulations where trifluoromethylated compounds are known to improve efficacy.

Case Studies

Recent research has focused on optimizing synthetic routes for this compound while exploring its full potential in medicinal chemistry. Notable areas include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the trifluoromethyl group affect biological activity.
  • Computational Studies : Employing molecular docking techniques to predict interactions with various biological targets.

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can modulate the activity of specific molecular pathways .

Comparison with Similar Compounds

The trifluoromethylphenyl moiety is a common pharmacophore in drug discovery due to its metabolic stability and lipophilicity. Below, we compare 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one with structurally related compounds, emphasizing differences in functional groups, physicochemical properties, and biological relevance.

Structural and Functional Group Comparisons

Compound 1 : this compound
  • Functional Groups : α,β-unsaturated ketone, meta-CF₃-substituted phenyl.
  • Key Properties: Molecular Weight: 214.09 g/mol. Polarity: Moderate (due to ketone and CF₃ groups). Reactivity: Susceptible to Michael addition and nucleophilic attacks at the β-position of the enone system.
Compound 2 : 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one (Positional Isomer)
  • Functional Groups : Isolated ketone, terminal alkene, meta-CF₃-phenyl.
  • Key Differences :
    • The ketone is at position 1, and the alkene is at position 3, reducing conjugation with the phenyl ring.
    • Molecular Weight : 214.09 g/mol (same as Compound 1).
    • Reactivity : Less reactive toward nucleophiles compared to the α,β-unsaturated system in Compound 1 .
Compound 3 : 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (CAS: 1159883-03-0)
  • Functional Groups : Primary amine, terminal alkene, para-CF₃-phenyl.
  • Molecular Weight: 215.21 g/mol. Applications: Likely used as a building block for bioactive molecules, though specific data are unavailable .
Compound 4 : 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one (CAS: 76691-04-8)
  • Functional Groups: Piperazine ring, enone, meta-CF₃-phenyl.
  • Key Differences: The piperazine group introduces hydrogen-bonding capability and enhances solubility in polar solvents. Applications: Potential CNS drug candidate due to piperazine’s affinity for neurotransmitter receptors .
Compound 5 : (3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one
  • Functional Groups: Amino group, α,β-unsaturated trifluoroketone.
  • Key Differences: The amino group enables participation in hydrogen bonding and coordination chemistry. Stereochemistry: E-configuration influences spatial interactions in molecular docking studies .
Anticancer Agents :
  • Compound 6: 1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (Compound 83 in ) Structure: Pyridine-urea hybrid with meta-CF₃-phenyl. Activity: Inhibits proliferation of MCF-7 breast cancer cells (IC₅₀ < 10 µM) via kinase inhibition . Contrast: The urea moiety in Compound 6 enhances target binding compared to the enone system in Compound 1.
Docking and Drug Design :
  • Computational tools like AutoDock Vina () are critical for predicting the binding modes of trifluoromethylphenyl derivatives. For example, the α,β-unsaturated ketone in Compound 1 may act as a Michael acceptor in enzyme inhibition, a feature exploited in covalent drug design .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
1-[3-(CF₃)phenyl]but-1-en-3-one C₁₁H₉F₃O 214.09 ~2.5 ~0.1 (DMSO) α,β-unsaturated ketone
1-(4-(CF₃)phenyl)but-3-en-1-amine C₁₁H₁₂F₃N 215.21 ~2.8 ~0.3 (Ethanol) Amine, alkene
Compound 83 () C₂₀H₁₇F₃N₂O 358.36 ~3.9 ~0.05 (Water) Pyridine, urea

*Estimated using fragment-based methods.

Biological Activity

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one is a synthetic compound belonging to the class of chalcones, characterized by its α,β-unsaturated carbonyl structure. Chalcones have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H10F3O\text{C}_{12}\text{H}_{10}\text{F}_3\text{O}

This compound features a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity due to the strong electron-withdrawing nature of fluorine atoms.

Antioxidant Properties

Research indicates that chalcones, including this compound, exhibit antioxidant activity. This is primarily attributed to their ability to induce heme oxygenase-1 (HO-1) expression through the Nrf2-Keap1 signaling pathway. HO-1 plays a crucial role in cellular defense against oxidative stress by degrading heme into biliverdin, carbon monoxide, and free iron .

Anti-inflammatory Effects

Chalcones have been shown to possess anti-inflammatory properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of this compound could be linked to its ability to modulate these inflammatory pathways .

Anticancer Activity

The potential anticancer effects of this compound are noteworthy. Research has indicated that chalcones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, studies involving similar chalcone derivatives have reported significant cytotoxicity against various cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of chalcones is influenced by their structural components. The presence of a trifluoromethyl group at the para position of the phenolic ring has been associated with increased potency in inhibiting specific biological targets. For instance, SAR studies indicate that modifications to the phenolic ring can enhance the compound's lipophilicity and reactivity with thiols, thereby improving its biological efficacy .

Case Studies

StudyFindings
Study on HO-1 Induction This compound was found to significantly induce HO-1 expression in human dermal fibroblasts, suggesting its potential as an antioxidant agent .
Anti-inflammatory Activity In vitro assays demonstrated that chalcone derivatives exhibited up to 85% inhibition of TNF-α production at certain concentrations .
Cytotoxicity Against Cancer Cells The compound showed promising cytotoxic effects against breast cancer cell lines with IC50 values comparable to standard chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of trifluoromethyl-substituted enones like This compound typically involves cross-coupling or condensation reactions. For example, analogous compounds (e.g., fenfluramine intermediates) are synthesized via hydrolysis of nitriles to carboxylic acids, followed by ketone formation using acetic anhydride and catalytic conditions . To optimize yields:

  • Catalyst Selection: Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of trifluoromethyl groups.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature Control: Maintain 60–80°C to balance reaction kinetics and byproduct formation.
    Steric hindrance from the trifluoromethyl group may require extended reaction times (12–24 hrs) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Identify olefinic protons (δ 6.5–7.5 ppm for enone systems) and trifluoromethyl coupling patterns.
    • ¹³C NMR: Confirm carbonyl (δ ~190–210 ppm) and CF₃ (δ ~120–125 ppm, quartets due to J₃ coupling) .
  • X-ray Diffraction (XRD): Resolve enone geometry (E/Z isomerism) and planarity of the trifluoromethylphenyl ring. SHELX programs are recommended for refining crystallographic data .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the enone group) .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

Methodological Answer: AutoDock Vina is a robust tool for predicting binding affinities. For This compound :

  • Protein Preparation: Use PDB structures (e.g., urease or cytochrome P450) and remove water molecules.
  • Ligand Optimization: Generate 3D conformers with Open Babel, ensuring correct enone geometry.
  • Docking Parameters: Set exhaustiveness to 32 and grid size to cover the active site (e.g., 25 ų).
  • Analysis: Prioritize poses with hydrogen bonds to catalytic residues (e.g., His or Asp) and hydrophobic interactions with CF₃ groups. Comparative studies on similar enones show ∆G values ranging from -7.5 to -9.0 kcal/mol .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: Discrepancies in enone geometry (E vs. Z) or trifluoromethyl orientation can arise from poor data quality. To address this:

  • Data Collection: Use high-resolution synchrotron XRD (d ≤ 0.8 Å) to enhance signal-to-noise ratios.
  • Refinement: Apply SHELXL with anisotropic displacement parameters for heavy atoms (e.g., fluorine).
  • Validation: Check R-factor convergence (R₁ < 5%) and validate with PLATON’s ADDSYM tool. A study on (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one confirmed planar enone systems with dihedral angles < 5° between aromatic rings .

Q. What strategies mitigate trifluoromethyl group instability during pharmacological assays?

Methodological Answer: The CF₃ group’s electronegativity can lead to metabolic degradation. Mitigation strategies include:

  • Prodrug Design: Mask the enone carbonyl as an ester or amide to enhance stability in vivo.
  • Microsomal Studies: Use liver microsomes (human or rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
  • Co-crystallization: Stabilize the compound in target protein pockets (e.g., kinases) to reduce off-target effects. Pharmacokinetic data for related trifluoromethyl ketones show t₁/₂ values of 2–4 hrs in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.